5-(Methylthio)indoline

Lipophilicity Medicinal Chemistry ADME

Select 5-(Methylthio)indoline for CNS-focused SAR campaigns where passive blood-brain barrier penetration is critical. With a LogP of 2.38 and TPSA of just 12.03 Ų, this building block uniquely balances lipophilicity and CNS drug-likeness far better than unsubstituted indoline or oxygen-based 5-substituents. The methylthio group provides thioether-mediated binding modes and a hydrophobic anchor that 5-methoxy or 5-fluoro analogs cannot replicate. Avoid project-derailing variability—insist on this specific 5-thioether-indoline scaffold to maintain target affinity and downstream synthetic integrity.

Molecular Formula C9H11NS
Molecular Weight 165.26 g/mol
CAS No. 147080-28-2
Cat. No. B170068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylthio)indoline
CAS147080-28-2
Molecular FormulaC9H11NS
Molecular Weight165.26 g/mol
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)NCC2
InChIInChI=1S/C9H11NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
InChIKeyHIZQSLNOCDPQQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylthio)indoline Procurement Guide: Technical Specifications and Comparative Differentiation for Research Sourcing


5-(Methylthio)indoline (CAS: 147080-28-2) is a heterocyclic organic compound with an indoline core bearing a methylthio (-SCH₃) substituent at the 5-position . With the molecular formula C₉H₁₁NS and a molecular weight of 165.26 g/mol, it is a key building block in medicinal chemistry and drug discovery research . The indoline scaffold is a privileged structural motif found in numerous bioactive compounds, and 5-substituted variants are frequently investigated for modulating various biological targets [1].

Why 5-(Methylthio)indoline Cannot Be Substituted with Unsubstituted Indoline or Alternative 5-Substituted Analogs


In procurement decisions involving indoline-based building blocks, substitution with unsubstituted indoline or alternative 5-substituted analogs (e.g., 5-methoxy, 5-fluoro, 5-chloro) introduces significant and potentially project-derailing deviations in key physicochemical parameters. The 5-methylthio group fundamentally alters the compound's lipophilicity profile (LogP = 2.38) and hydrogen-bonding capacity relative to unsubstituted indoline (LogP = 1.85) [1]. Additionally, the sulfur-containing substituent enables unique π-stacking interactions and thioether-mediated binding modes that oxygen-based 5-substituents (e.g., 5-methoxy) cannot replicate [2]. In Structure-Activity Relationship (SAR) studies across indole/indoline series, C5-substituent identity has been shown to critically modulate target affinity, with small substituent changes producing orders-of-magnitude differences in biological activity [2]. These physicochemical and binding-mode divergences mean that even structurally similar analogs cannot be assumed to produce equivalent outcomes in downstream synthetic or biological applications.

5-(Methylthio)indoline Comparative Evidence: Quantified Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison: 5-(Methylthio)indoline vs. Unsubstituted Indoline

5-(Methylthio)indoline exhibits a computed LogP value of 2.3765, representing a 28.5% increase in lipophilicity compared to unsubstituted indoline (LogP = 1.85) [1]. This difference exceeds 0.5 log units, a magnitude considered significant for predicting membrane permeability and in vivo distribution behavior.

Lipophilicity Medicinal Chemistry ADME

Polar Surface Area (PSA) Comparison: 5-(Methylthio)indoline vs. Unsubstituted Indoline and 5-Chloro-6-fluoroindoline

5-(Methylthio)indoline has a computed Topological Polar Surface Area (TPSA) of 12.03 Ų, which is identical to that of unsubstituted indoline and comparable to 5-chloro-6-fluoroindoline (12.03 Ų) . This indicates that the 5-methylthio substituent does not introduce additional polarity, maintaining favorable blood-brain barrier penetration potential while providing enhanced lipophilicity for target engagement.

Polar Surface Area Blood-Brain Barrier Permeability Drug Design

pKa Comparison: 5-(Methylthio)indoline vs. Unsubstituted Indoline

The predicted pKa of 5-(Methylthio)indoline is 4.96 ± 0.20 , compared to unsubstituted indoline with a predicted pKa of 5.20 ± 0.20 [1]. The 0.24 unit reduction in pKa indicates a slight increase in acidity, likely attributable to the electron-withdrawing inductive effect of the methylthio substituent via the aromatic ring system.

pKa Ionization State Solubility

C5-Substituent Structure-Activity Relationship (SAR): Class-Level Inference for 5-(Methylthio)indoline in Indole/Indoline Series

In SAR studies of 5-substituted indole and indoline derivatives, the identity of the C5-substituent has been shown to critically modulate target binding and functional activity. In a progesterone receptor (PR) agonist series, conversion of 5-aryl-oxindoles to 5-arylthio-oxindoles produced compounds with potent PR agonist activity [1]. Additionally, SAR studies on indole-based necroptosis inhibitors revealed that the 5-position is sensitive to substitution, with small substituent modifications producing significant changes in inhibitory activity [2]. While no direct head-to-head quantitative biological data exists specifically for 5-(Methylthio)indoline against other 5-substituted indolines, these class-level SAR patterns strongly support that the methylthio group confers distinct binding and functional properties compared to oxygen-based (5-methoxy) or halogen-based (5-fluoro, 5-chloro) analogs.

Structure-Activity Relationship Drug Discovery Receptor Binding

Optimal Research and Industrial Application Scenarios for 5-(Methylthio)indoline Based on Differentiated Properties


Medicinal Chemistry: CNS-Targeted Drug Discovery Programs Requiring Enhanced Lipophilicity and Low PSA

With a LogP of 2.38 and TPSA of 12.03 Ų , 5-(Methylthio)indoline is optimally suited for CNS drug discovery programs where balanced lipophilicity and blood-brain barrier permeability are critical design parameters. The methylthio group provides a hydrophobic anchor point for target engagement while maintaining a TPSA well below the 60-70 Ų threshold associated with passive CNS penetration.

SAR Exploration: Probing Sulfur-Mediated Binding Interactions in Indoline-Based Scaffolds

The methylthio substituent offers unique thioether-mediated binding modes—including hydrophobic contacts and potential metabolic oxidation to sulfoxide/sulfone metabolites—that oxygen-based 5-substituents (e.g., 5-methoxy) cannot replicate [1]. This compound is therefore ideal for SAR campaigns investigating the impact of sulfur-containing pharmacophores on target affinity and selectivity in indoline-based series.

Synthetic Methodology Development: Building Block for 5-Thioether-Containing Complex Molecules

As a well-characterized indoline building block with documented synthetic accessibility via cyclization of methylthioacetanilides [2], 5-(Methylthio)indoline serves as a reliable starting material for constructing more complex molecules containing the 5-thioether-indoline motif, including progesterone receptor modulators and other bioactive heterocycles.

Comparative Physicochemical Profiling: Reference Compound for Evaluating 5-Substituted Indoline SAR

Given the established baseline physicochemical parameters (LogP = 2.38, pKa = 4.96, TPSA = 12.03 Ų) , 5-(Methylthio)indoline can serve as a reference compound in systematic SAR studies comparing the effects of various 5-substituents (e.g., -OCH₃, -F, -Cl, -CF₃) on key drug-like properties, enabling data-driven decisions in lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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